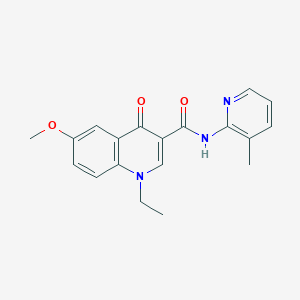

1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide

Description

1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a synthetic quinoline derivative characterized by a 4-oxo-1,4-dihydroquinoline core. Key structural features include:

Properties

IUPAC Name |

1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxoquinoline-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O3/c1-4-22-11-15(19(24)21-18-12(2)6-5-9-20-18)17(23)14-10-13(25-3)7-8-16(14)22/h5-11H,4H2,1-3H3,(H,20,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTXXDAFRCGEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)OC)C(=O)NC3=C(C=CC=N3)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the quinoline core: This can be achieved through a Friedländer synthesis, where an aniline derivative reacts with a ketone in the presence of an acid catalyst.

Introduction of the methoxy group: Methoxylation can be performed using methanol and an acid catalyst.

Formation of the carboxamide group: This can be done by reacting the quinoline derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction can lead to the formation of dihydroquinoline derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its potential use in treating bacterial infections.

Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide likely involves inhibition of bacterial DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell processes and ultimately cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The 4-oxo-1,4-dihydroquinoline-3-carboxamide scaffold is highly tunable, with substituents at N1, C6, and N3 positions dictating biological activity. Below is a comparative analysis:

Key Findings from Structural Comparisons

N1 Substitution :

- Ethyl (target compound) vs. pentyl (Compound 67): Smaller alkyl groups (e.g., ethyl) improve solubility but may reduce membrane permeability compared to bulkier groups like pentyl, which enhance CB2 receptor binding .

- Aromatic N1 substituents (e.g., 4-bromobenzyl in 4g) correlate with antiparasitic activity, likely due to enhanced hydrophobic interactions with target enzymes .

- C6 Substitution: Methoxy (target compound) vs. Acetyl groups, however, may improve metabolic stability .

N3 Substitution :

- The 3-methylpyridin-2-yl group (target compound) introduces a planar aromatic ring, contrasting with adamantyl (Compound 67) or hydroxyethyl (4g) groups. Pyridine-based substituents are associated with improved CNS penetration and kinase inhibition .

Biological Activity

1-Ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy against various pathogens, and potential therapeutic applications.

The compound has the following chemical characteristics:

- Molecular Formula : C19H19N3O3

- Molecular Weight : 337.4 g/mol

- Purity : Typically around 95% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. It has shown potential as an inhibitor of key enzymes and receptors involved in disease processes, particularly in cancer and infectious diseases.

Antimicrobial Activity

Research indicates that this compound exhibits notable antibacterial properties. It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting bacterial cell wall synthesis and inhibiting protein synthesis, leading to cell death.

In Vitro Studies

In vitro studies have demonstrated that 1-ethyl-6-methoxy-N-(3-methylpyridin-2-yl)-4-oxo-1,4-dihydroquinoline-3-carboxamide has significant antimicrobial activity. For instance:

- Against S. aureus : The compound showed a minimum inhibitory concentration (MIC) of 12 µg/mL.

- Against E. coli : The MIC was found to be 15 µg/mL .

Case Studies

One notable study evaluated the compound's effectiveness against Mycobacterium tuberculosis. The results indicated that it inhibited the growth of the bacteria with an IC50 value of approximately 0.5 µM after seven days of treatment .

Biological Activity Summary Table

| Biological Activity | Target Organism | MIC (µg/mL) | Study Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 12 | |

| Antibacterial | Escherichia coli | 15 | |

| Antimycobacterial | Mycobacterium tuberculosis | 0.5 (IC50) |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for several therapeutic applications:

- Antimicrobial Therapy : Its effectiveness against bacterial pathogens suggests potential use in treating infections.

- Antitubercular Agent : Its activity against M. tuberculosis positions it as a candidate for further development in tuberculosis treatment.

- Cancer Therapy : Preliminary studies indicate that it may inhibit certain cancer cell lines, warranting further investigation into its anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.